molecular formula C20H27F2N3O2 B12253523 N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12253523
M. Wt: 379.4 g/mol
InChI Key: KCVQVFWBDVXRDE-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities

Properties

Molecular Formula

C20H27F2N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C20H27F2N3O2/c21-20(22)8-12-25(13-9-20)19(27)17-6-10-24(11-7-17)15-18(26)23-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,23,26)

InChI Key

KCVQVFWBDVXRDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the difluoropiperidine and benzyl moieties, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications .

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